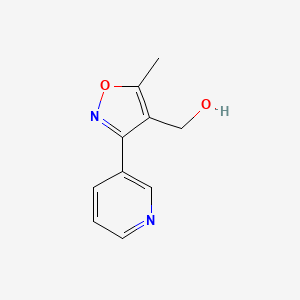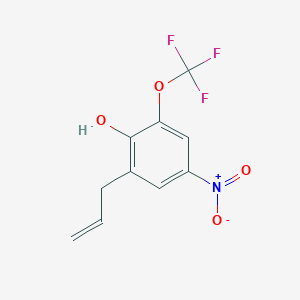
1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are significant due to their diverse biological activities and potential therapeutic applications. This compound features a benzyl group and two methoxy groups attached to the isoquinoline core, making it a unique structure with potential for various chemical and biological studies .
準備方法
The synthesis of 1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
化学反応の分析
1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activities against pathogens and has potential as an antimicrobial agent.
Medicine: Research suggests it may have neuroprotective effects and could be explored for treating neurodegenerative diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter levels in the brain, potentially offering neuroprotective effects. The compound may also inhibit certain enzymes, contributing to its antimicrobial properties .
類似化合物との比較
Similar compounds include other tetrahydroisoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the benzyl and methoxy groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group but has similar methoxy substitutions.
1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with different methoxy group positions. The uniqueness of 1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline lies in its specific substitution pattern, which influences its chemical reactivity and biological activity
特性
分子式 |
C18H21NO2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21NO2/c1-20-16-8-9-17(21-2)18-14(16)10-11-19-15(18)12-13-6-4-3-5-7-13/h3-9,15,19H,10-12H2,1-2H3 |
InChIキー |
JXBGBNUEKURSRY-UHFFFAOYSA-N |
正規SMILES |
COC1=C2CCNC(C2=C(C=C1)OC)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 3-{4-[(3-fluorophenyl)methoxy]phenyl}but-2-enoate](/img/structure/B8673534.png)

![2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B8673550.png)



![[5-Fluoro-2-(methoxymethoxy)phenyl]methanol](/img/structure/B8673580.png)

